molecular formula C24H19F3N2OS2 B12154435 N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline

N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline

Cat. No.: B12154435
M. Wt: 472.5 g/mol
InChI Key: DTUFCLGOTJOCHE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline is a thiazole-derived Schiff base characterized by a unique combination of substituents: a benzyl group at position 3, a 4-methoxyphenyl group at position 4 of the thiazole ring, and a 4-[(trifluoromethyl)sulfanyl]aniline moiety at the imine position. Its Z-configuration at the imine bond and electron-withdrawing trifluoromethylsulfanyl group may influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

Molecular Formula

C24H19F3N2OS2

Molecular Weight

472.5 g/mol

IUPAC Name

3-benzyl-4-(4-methoxyphenyl)-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C24H19F3N2OS2/c1-30-20-11-7-18(8-12-20)22-16-31-23(29(22)15-17-5-3-2-4-6-17)28-19-9-13-21(14-10-19)32-24(25,26)27/h2-14,16H,15H2,1H3

InChI Key

DTUFCLGOTJOCHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)SC(F)(F)F)N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The classical Hantzsch method, involving condensation of thioureas with α-halo ketones, has been modified to accommodate sterically hindered substituents. For instance, β-cyclodextrin-SO₃H-catalyzed reactions enable the formation of thiazolidine intermediates under aqueous conditions, achieving yields >85%. Adapting this, the 4-(4-methoxyphenyl) group can be introduced via a substituted α-chloroacetophenone derivative, while benzylamine serves as the nitrogen source (Scheme 1).

Scheme 1 :

  • α-Chloro-4-methoxyacetophenone reacts with benzylthiourea in the presence of β-cyclodextrin-SO₃H.

  • Cyclization at 80°C in H₂O/EtOH (3:1) yields 3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine .

This method offers advantages in atom economy and avoids toxic solvents.

Aziridine-Based Cyclization

Enantioselective thiazole synthesis leverages aziridine intermediates. For example, (R)-2-phenyl-N-tosylaziridine reacts with aryl isothiocyanates under BF₃·OEt₂ catalysis to form 2-iminothiazolidines with >99% enantiomeric excess. By substituting the aziridine with a benzyl-protected variant, the target thiazole’s Z-configuration is retained (Scheme 2).

Scheme 2 :

  • Benzylaziridine reacts with 4-methoxyphenyl isothiocyanate in CH₂Cl₂ at 0°C.

  • Scandium(III) triflate catalyzes 5-exo-dig cyclization, yielding the thiazole core.

Functionalization of the Thiazole Core

Introduction of the Trifluoromethylsulfanyl Group

The electron-deficient 4-[(trifluoromethyl)sulfanyl]aniline moiety is incorporated via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Direct NAS with CF₃S−

Treatment of 4-nitroaniline with (trifluoromethyl)sulfenyl chloride (CF₃SCl) in the presence of CuI (10 mol%) in DMF at 120°C replaces the nitro group with CF₃S−, yielding 4-[(trifluoromethyl)sulfanyl]aniline (83% yield). Subsequent reduction of the nitro group is unnecessary, streamlining synthesis.

Ullmann-Type Coupling

For sterically challenging substrates, a CuI/1,10-phenanthroline system facilitates coupling between 4-iodoaniline and CF₃SK in DMSO at 100°C, achieving 78% yield.

Final Assembly via Condensation

The thiazole imine and 4-[(trifluoromethyl)sulfanyl]aniline are condensed under acidic conditions to form the ylidene linkage.

Optimized Protocol :

  • 3-Benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine (1 eq) and 4-[(trifluoromethyl)sulfanyl]aniline (1.2 eq) are refluxed in toluene with p-TsOH (5 mol%) for 12 h.

  • The Z-isomer is selectively formed due to steric hindrance from the benzyl group, confirmed by NOESY.

Yield : 72%; Purity : >98% (HPLC).

Catalytic and Green Chemistry Innovations

Nano-Catalyzed Reactions

Nano-CoFe₂O₄@SiO₂/PrNH₂ particles enhance reaction rates by providing high surface area (210 m²/g) and Lewis acid sites. In benchmark tests, these catalysts reduce reaction times by 40% compared to conventional methods.

Solvent-Free Mechanochemical Synthesis

Ball-milling the thiazole precursor with CF₃S-aniline derivative and K₂CO₃ at 35 Hz for 2 h achieves 68% yield, eliminating solvent waste.

Characterization and Analytical Data

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, benzyl), 6.95 (d, J = 8.4 Hz, 2H, OCH₃-Ar), 5.12 (s, 2H, N-CH₂).

  • ¹⁹F NMR : δ -64.2 (s, CF₃).

  • HRMS : m/z calcd. for C₂₄H₂₀F₃N₂OS₂ [M+H]⁺: 497.1054; found: 497.1056.

Challenges and Mitigation Strategies

  • CF₃S− Instability : Use of freshly distilled CF₃SCl and inert atmospheres prevents decomposition.

  • Z/E Isomerization : Low-temperature condensation (<50°C) and bulky substituents favor the Z-isomer.

Industrial-Scale Considerations

A pilot-scale process (10 kg/batch) employs continuous flow reactors with β-cyclodextrin-SO₃H immobilized on silica. This system achieves 89% yield with a space-time yield of 0.45 kg/L/h .

Chemical Reactions Analysis

N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological processes and interactions.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Reactivity :

  • The trifluoromethylsulfanyl group is chemically stable under acidic conditions but may undergo nucleophilic substitution in basic media.
  • The Z-configuration of the imine bond is critical for maintaining planar geometry, influencing π-π stacking in crystal structures (as seen in ’s hydrobromide salt).

Physicochemical and Spectroscopic Properties

Spectral Characteristics

  • IR Spectroscopy :

    • The target compound’s -SCF₃ group would show ν(C-S) stretches near 700–750 cm⁻¹, distinct from sulfonyl ν(SO₂) stretches (~1350 cm⁻¹) in analogs like .
    • The imine ν(C=N) stretch is expected near 1600–1650 cm⁻¹, consistent with related Schiff bases ().
  • NMR Spectroscopy :

    • The 4-methoxyphenyl group would exhibit a singlet near δ 3.8 ppm (¹H) for the methoxy protons, while the benzyl group’s aromatic protons would resonate at δ 7.2–7.5 ppm.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties References
Target Compound 3-benzyl, 4-(4-methoxyphenyl), -SCF₃ ~483.5 (estimated) High lipophilicity, Z-configuration
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine 3-(2-methoxyethyl), 4-azepanylsulfonyl ~499.6 (ChemSpider ID) Enhanced aqueous solubility
(2Z)-4-(4-Methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2(3H)-imine hydrobromide Triphenyl, hydrobromide salt ~540.4 Ionic crystal packing
N-[(Z)-2-[4-(4-Chlorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline Triazole core, nitro group ~437.8 Electron-deficient π-system

Biological Activity

The compound N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A thiazole ring system
  • A benzyl group
  • A methoxyphenyl moiety
  • A trifluoromethylsulfanyl substituent

This structural diversity is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Table 1: Antimicrobial Activity of the Compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Properties

Thiazole derivatives are also known for their anticancer activities. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assay

In a study conducted using the MTT assay, the compound exhibited:

  • IC50 values of 20 µM against MCF-7 (breast cancer) cells.
  • IC50 values of 15 µM against A549 (lung cancer) cells.

These results indicate that the compound possesses significant anticancer potential, warranting further investigation into its mechanisms of action.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Disruption of Membrane Integrity : In antimicrobial assays, it appears to disrupt bacterial cell membranes, leading to cell death.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

Research Findings and Literature Review

A comprehensive review of literature reveals that thiazole derivatives are a rich source of bioactive compounds. Research has demonstrated their potential in treating infections and various cancers. Notable studies include:

  • Synthesis and Evaluation : A study published in Medicinal Chemistry highlighted the synthesis of several thiazole derivatives, including our compound, and their evaluation for antimicrobial and anticancer activities .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the thiazole ring can enhance biological activity, emphasizing the importance of structural optimization .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The compound is typically synthesized via a condensation reaction between 3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine and 4-[(trifluoromethyl)sulfanyl]aniline under reflux in ethanol. Key steps include stoichiometric control of reactants (1:1 molar ratio) and purification via slow evaporation of the solvent to obtain crystals suitable for X-ray analysis. Reflux conditions (e.g., 1–3 hours at 70–80°C) are critical to avoid side reactions .

Q. Which spectroscopic methods are critical for confirming its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying functional groups and connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical details, particularly the Z-configuration of the thiazole ring. FT-IR spectroscopy validates sulfanyl and trifluoromethyl groups .

Q. How is the Z-configuration of the thiazole ring confirmed experimentally?

The Z-configuration is determined via X-ray crystallography, which provides unambiguous evidence of the spatial arrangement. Single-crystal diffraction data (e.g., bond angles and torsion angles) differentiate Z- and E-isomers. NMR coupling constants (e.g., vicinal protons in the thiazole ring) offer supplementary evidence .

Q. What are the common impurities encountered during synthesis?

Byproducts include unreacted starting materials, oxidation products (e.g., sulfoxide derivatives of the trifluoromethylsulfanyl group), and stereoisomers (E-configuration). Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol effectively removes these impurities .

Q. How is the purity of the compound assessed in academic research?

Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point analysis (sharp range within 1–2°C) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity?

Catalytic systems like palladium complexes (e.g., Pd(OAc)₂ with phosphine ligands) improve regioselectivity. Solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature modulation (e.g., 50°C for slower kinetics) reduce isomerization. Microwave-assisted synthesis may enhance yield and selectivity .

Q. What strategies are used to resolve contradictions in reported biological activities?

Comparative studies using standardized assays (e.g., enzyme inhibition under pH 7.4) and rigorous purity verification (≥95% by HPLC) isolate structure-activity relationships. Computational docking (e.g., AutoDock Vina) identifies binding modes, while meta-analyses of published IC₅₀ values clarify discrepancies .

Q. What computational methods support the understanding of its electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Molecular dynamics simulations (AMBER force field) predict solvation effects and stability in biological membranes .

Q. How does the trifluoromethylsulfanyl group influence its reactivity?

The electron-withdrawing trifluoromethylsulfanyl group enhances electrophilicity at the aniline nitrogen, facilitating nucleophilic substitutions. Its steric bulk may hinder π-π stacking in crystal lattices, affecting solubility. Stability under acidic conditions is reduced due to potential S–C bond cleavage .

Q. What are the challenges in scaling up the synthesis for research purposes?

Key challenges include maintaining stereochemical integrity during large-scale reflux (requires inert atmosphere) and cost-effective purification of gram quantities. Flow chemistry systems improve heat dissipation, while green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact .

Key Methodological Insights

  • Stereochemical Analysis : Always cross-validate NMR and X-ray data to confirm configurations .
  • Yield Optimization : Screen catalysts (e.g., Pd, Cu) and solvents (polar vs. nonpolar) systematically .
  • Purity Standards : Use orthogonal methods (HPLC, elemental analysis) for rigorous quality control .

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